1-{[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole
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Overview
Description
1-{[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a piperidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzodiazole core.
Final Coupling with 2,4-Dimethoxybenzoyl Group: This step involves the coupling of the piperidine derivative with 2,4-dimethoxybenzoyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
1-{[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Material Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-{[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
- 1-{[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-2-methyl-1H-1,3-benzodiazole
- 1-{[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-2-chloro-1H-1,3-benzodiazole
- 1-{[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-2-bromo-1H-1,3-benzodiazole
Uniqueness: The presence of the trifluoromethyl group in 1-{[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to similar compounds.
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O3/c1-31-16-7-8-17(20(13-16)32-2)21(30)28-11-9-15(10-12-28)14-29-19-6-4-3-5-18(19)27-22(29)23(24,25)26/h3-8,13,15H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEBEXYJPOSYNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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